molecular formula C26H27N5O2 B2894919 5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946282-78-6

5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Katalognummer B2894919
CAS-Nummer: 946282-78-6
Molekulargewicht: 441.535
InChI-Schlüssel: SYQAYQBKOWPWLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a complex organic molecule with multiple functional groups, including a benzylpiperidine group and a pyrazolopyrimidinone group. These groups are common in many pharmaceutical compounds and could suggest potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, includes a benzylpiperidine group attached to a pyrazolopyrimidinone group. These groups could potentially interact with biological targets in specific ways, influencing the compound’s overall activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. These could include its solubility, stability, melting point, boiling point, and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to 5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, has been widely investigated for their biological applications. These compounds are synthesized using various methods, including microwave irradiation for efficient and rapid synthesis. The structural characterization of these compounds involves advanced techniques such as IR, NMR, mass spectroscopy, and elemental analysis to confirm their composition and structure (Deohate & Palaspagar, 2020).

Antimicrobial and Antifungal Activity

Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant antimicrobial and antifungal activities. For instance, some derivatives have been synthesized and evaluated for their antimicrobial effectiveness against various microbial strains, showing promising results at certain concentrations compared with reference compounds. This indicates the potential of these compounds as therapeutic agents in fighting bacterial infections and fungal pathogens (Abdel-Gawad et al., 2003).

Anticancer Properties

Additionally, pyrazolo[3,4-d]pyrimidine derivatives exhibit anticancer properties. Research has focused on synthesizing novel derivatives and evaluating their anticancer activities against various cancer cell lines. Certain compounds have shown potent antiproliferative activity, making them potential candidates for cancer therapy. The relationship between the chemical structure of these derivatives and their biological activity is crucial for developing effective anticancer drugs (Rahmouni et al., 2016).

Biological Evaluation for New Drug Discovery

The exploration of new derivatives for biological activities extends to the evaluation of their potential in AIDS chemotherapy and as pharmacological therapeutic agents. Multicomponent reactions involving pyrazole and pyrimidine scaffolds have been employed to synthesize compounds for further investigation in drug discovery. This underscores the importance of pyrazolo[3,4-d]pyrimidine derivatives in the development of new drugs with diverse therapeutic potentials (Ajani et al., 2019).

Wirkmechanismus

Target of Action

The primary target of this compound is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that regulates the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft. By inhibiting GlyT1, the compound increases the concentration of glycine in the synaptic cleft, enhancing its inhibitory effect .

Mode of Action

The compound acts as a GlyT1 inhibitor . It binds to the GlyT1 protein, preventing it from reabsorbing glycine back into the neuron. This results in an increased concentration of glycine in the synaptic cleft, which can then bind to more glycine receptors on the post-synaptic neuron, enhancing the inhibitory signal .

Biochemical Pathways

The inhibition of GlyT1 by the compound affects the glycinergic pathway . By increasing the concentration of glycine in the synaptic cleft, the compound enhances the inhibitory effect of glycine on the post-synaptic neuron. This can lead to a decrease in neuronal excitability, which may have therapeutic effects in conditions characterized by excessive neuronal activity .

Result of Action

The increased concentration of glycine in the synaptic cleft, resulting from the inhibition of GlyT1, enhances the inhibitory effect of glycine on the post-synaptic neuron. This can lead to a decrease in neuronal excitability, which may have therapeutic effects in conditions characterized by excessive neuronal activity .

Zukünftige Richtungen

Future research could involve synthesizing this compound and studying its biological activity, safety profile, and potential applications in medicine or other fields .

Eigenschaften

IUPAC Name

5-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c32-24(29-14-11-21(12-15-29)17-20-7-3-1-4-8-20)13-16-30-19-27-25-23(26(30)33)18-28-31(25)22-9-5-2-6-10-22/h1-10,18-19,21H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQAYQBKOWPWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.